Garcihombronane G
Beschreibung
Garcihombronane G is a cycloartane-type triterpenoid isolated from the bark of Garcinia hombroniana (Clusiaceae), a plant traditionally used in Southeast Asia for medicinal purposes . Its structure was elucidated via NMR and ESI-MS spectroscopy, revealing a cycloartane skeleton with hydroxyl and acetyloxy substitutions at positions C-3 and C-9, respectively, and a conjugated triene system (Δ¹⁴,²²,²⁴) in the side chain .
Eigenschaften
Molekularformel |
C30H46O4 |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(2E,4Z,6R)-6-[(3R,5S,8S,9R,10S,14S,17S)-3,9-dihydroxy-4,4,10,14,17-pentamethyl-1,2,3,5,6,7,8,11,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhepta-2,4-dienoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(25(32)33)9-8-10-20(2)27(5)17-18-28(6)22(27)13-16-30(34)23(28)12-11-21-26(3,4)24(31)14-15-29(21,30)7/h8-10,13,20-21,23-24,31,34H,11-12,14-18H2,1-7H3,(H,32,33)/b10-8-,19-9+/t20-,21+,23+,24-,27+,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
QAAJVBKHQHFGTB-DQPQUSLRSA-N |
Isomerische SMILES |
C[C@H](/C=C\C=C(/C)\C(=O)O)[C@@]1(CC[C@@]2(C1=CC[C@]3([C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)O)C)C |
Kanonische SMILES |
CC(C=CC=C(C)C(=O)O)C1(CCC2(C1=CCC3(C2CCC4C3(CCC(C4(C)C)O)C)O)C)C |
Synonyme |
garcihombronane G |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
Garcihombronane G belongs to a family of lanostane and cycloartane triterpenoids isolated from Garcinia species. Key structural analogs include:
Key Observations :
- Side-chain unsaturation : Garcihombronane G uniquely contains a Δ²² double bond absent in Garcihombronane B and D .
- Oxygenation patterns: Unlike Garcihombronane D (lanostane), Garcihombronane G’s cycloartane backbone includes a 9α-acetoxy group, which may enhance its cholinesterase inhibition .
- Optical activity : Garcihombronane F’s distinct rotation (-153.8°) suggests stereochemical differences compared to G .
Functional Insights :
- Anti-cholinesterase activity : Garcihombronane G’s dual inhibition contrasts with Garcihombronane D, which shows weak activity . This may stem from G’s acetoxy group enhancing ligand-enzyme interactions.
- Antiplasmodial selectivity: Garcihombronane D’s efficacy against Plasmodium falciparum (IC₅₀ 7.7 μM) highlights lanostane derivatives as anti-malarial leads, whereas G’s activity remains unexplored in this context .
- Cytotoxicity: Garcihombronane B and D show selective toxicity against cancer cells (e.g., DBTRG glioblastoma), suggesting triterpenoid side chains influence cell-line specificity .
Q & A
Q. What spectroscopic techniques are most effective for the structural elucidation of Garcihombronane G, and how should data be interpreted to avoid misidentification?
Garcihombronane G’s structural complexity (e.g., tetracyclic triterpenoid framework) requires a combination of NMR (1H, 13C, DEPT, COSY, HMBC) , UV-Vis spectroscopy , and high-resolution mass spectrometry (HRMS) . For example, NMR assignments must cross-validate proton coupling patterns and carbon chemical shifts against known triterpenoid analogs. Misidentification risks arise from overlapping signals in crowded spectral regions, necessitating 2D NMR experiments to resolve stereochemical ambiguities .
Q. How can researchers optimize solvent systems for isolating Garcihombronane G from Garcinia hombroniana extracts?
Sequential solvent partitioning (e.g., ethyl acetate, dichloromethane) followed by column chromatography (silica gel, Sephadex LH-20) is critical. Polar solvents like methanol-water gradients enhance separation of triterpenoids, while TLC monitoring (using vanillin-H2SO4 spray) ensures purity . Pre-purification via liquid-liquid extraction reduces matrix interference, improving yield and reproducibility .
Q. What in vitro assays are appropriate for preliminary bioactivity screening of Garcihombronane G?
Standard assays include DPPH/ABTS radical scavenging for antioxidant activity and MTT/XTT assays for cytotoxicity profiling. Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid, doxorubicin) are essential. Replicate experiments (n ≥ 3) and ANOVA statistical analysis minimize type I/II errors .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory bioactivity results for Garcihombronane G across studies?
Contradictions often stem from variability in extraction protocols , cell line selection , or assay conditions . A robust approach includes:
Q. What strategies can resolve ambiguities in Garcihombronane G’s structure-activity relationship (SAR) for antioxidant properties?
SAR analysis requires synthetic derivatization (e.g., acetylation, methylation) of functional groups (e.g., hydroxyl, ketone) followed by docking studies (AutoDock Vina) to predict binding affinities with targets like Keap1-Nrf2. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions .
Q. How can researchers ensure ethical and reproducible data collection in studies involving Garcihombronane G?
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
- Document extraction yields , spectral raw data , and statistical codes in public repositories (e.g., Zenodo, Figshare).
- Comply with ICMJE guidelines for authorship and conflict-of-interest disclosures .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?
Q. How should researchers formulate hypotheses for Garcihombronane G’s mechanism of action in neurodegenerative models?
Use the PICO framework :
- Population : Neuronal cell lines (e.g., SH-SY5Y).
- Intervention : Garcihombronane G (1–50 µM).
- Comparison : Untreated cells or known neuroprotectants (e.g., resveratrol).
- Outcome : Mitochondrial membrane potential (JC-1 assay), caspase-3 activation .
Data Presentation and Publication
Q. What are the best practices for visualizing Garcihombronane G’s crystallographic or spectral data?
Q. How to address gaps in literature when proposing further studies on Garcihombronane G?
Conduct a systematic review (PRISMA guidelines) to identify underexplored areas (e.g., pharmacokinetics, in vivo toxicity). Propose high-throughput screening or -omics integration (transcriptomics/metabolomics) to map novel pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
